

Application Notes and Protocols for Long-Term Administration of IC87201

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Compound of Interest		
Compound Name:	IC87201	
Cat. No.:	B1674250	Get Quote

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Introduction

IC87201 is a small molecule inhibitor that selectively disrupts the protein-protein interaction between Postsynaptic Density Protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] By uncoupling nNOS from the N-methyl-D-aspartate receptor (NMDAR) complex, IC87201 suppresses NMDAR-dependent nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) formation.[1] This mechanism allows for the modulation of excitotoxicity and neuronal signaling without directly blocking the NMDA receptor channel, which has been associated with numerous side effects.[2] Preclinical studies have demonstrated the therapeutic potential of IC87201 in models of ischemic stroke, neuropathic pain, and depression.[3][4][5]

These application notes provide detailed protocols for the preparation and long-term administration of **IC87201** in preclinical research settings, along with a summary of its mechanism of action and key quantitative data from published studies. The provided protocols are intended to serve as a guide for researchers and may require optimization for specific experimental models and objectives.

Mechanism of Action

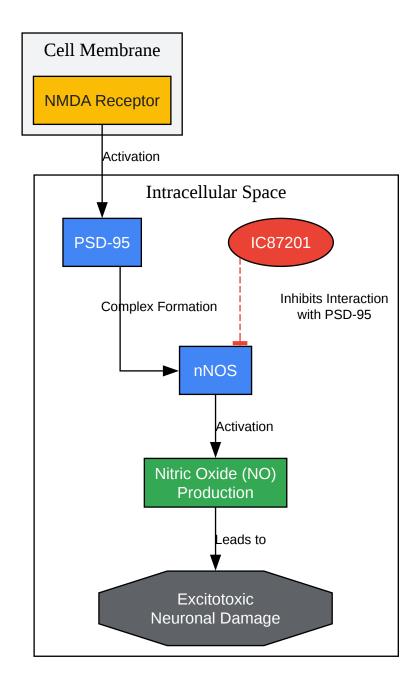
IC87201 functions as an allosteric inhibitor of the nNOS-PDZ/PSD-95-PDZ interaction.[1] It binds to the β -finger of the nNOS-PDZ domain, preventing its association with PSD-95.[1] This



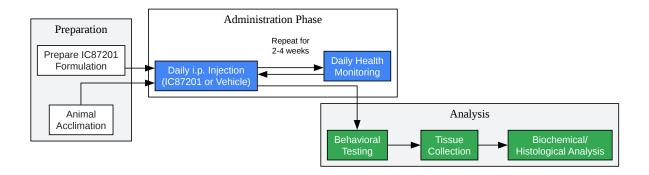
targeted disruption of the PSD-95/nNOS complex is crucial in pathological conditions associated with glutamate excitotoxicity, where excessive NMDAR activation leads to a surge in NO production and subsequent neuronal damage.[6] **IC87201** has been shown to reduce NMDA-induced cGMP production in primary hippocampal neurons with an IC50 of 2.7 µM.[1]

Signaling Pathway of IC87201 Action









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